Buparlisib is classified as a pan-class I phosphatidylinositol 3-kinase inhibitor. It is derived from research conducted by Novartis Pharma and has undergone various clinical trials to assess its efficacy and safety in treating advanced solid tumors . The compound has been evaluated in multiple phases of clinical studies, including Phase I and Phase II trials, focusing on its effects in conditions such as triple-negative breast cancer and HER2-positive breast cancer .
The synthesis of buparlisib involves several steps that can be performed using various methods. A notable synthesis pathway includes:
Key technical details include maintaining specific temperatures during reactions (around -5°C to room temperature) and the use of dichloromethane as a solvent for optimal reaction conditions .
Buparlisib's molecular structure can be represented by the following chemical formula:
Buparlisib undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and coupling reactions. The following reactions are notable:
These reactions are typically conducted under specific temperature controls to ensure high yields and purity .
Buparlisib acts by inhibiting the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth and survival. By blocking this pathway, buparlisib effectively reduces the activation of downstream signaling proteins such as Akt. This inhibition leads to decreased cell proliferation and increased apoptosis in tumor cells.
Relevant data from studies indicate that buparlisib maintains its structural integrity under physiological conditions while effectively engaging its target pathways .
Buparlisib is primarily investigated for its anticancer properties. It has shown promise in clinical settings for treating:
Research continues into its potential combination therapies with other agents to enhance efficacy against resistant cancer types .
Buparlisib (codenamed BKM120 or AN2025) emerged from systematic medicinal chemistry efforts in the early 2010s to target phosphatidylinositol 3-kinase (PI3K) signaling. Its chemical structure—5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine—places it within the 2,6-dimorpholino pyrimidine derivative family [1] [4]. The compound was designed as an orally bioavailable small molecule inhibitor with optimized pharmacokinetic properties for sustained pathway suppression [9]. Early preclinical studies demonstrated potent inhibition of class I PI3K isoforms, leading to its selection for clinical development by Novartis [3].
Phase I dose-escalation studies (NCT01068483) established 100 mg/day as the recommended monotherapy dose in solid tumors, based on pharmacokinetic profiles and maximum tolerated dose determination across populations, including Japanese patients where dose proportionality was confirmed [9]. Key milestones included:
Table 1: Key Properties of Buparlisib
Property | Specification |
---|---|
Chemical Formula | C₁₈H₂₁F₃N₆O₂ |
Molecular Weight | 410.4 g/mol |
Drug Class | Pan-Class I PI3K Inhibitor |
Primary Targets | PI3Kα/β/γ/δ |
CAS Registry Number | 944396-07-0 |
Development Status | Investigational (Phase III in HNSCC) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: